Cas no 122078-09-5 ((1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine)

(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,2,3,4-trimethoxy-a-methyl-,(S)- (9CI)
- Benzenemethanamine, 2,3,4-trimethoxy-a-methyl-,(S)-
- BENZENEMETHANAMINE, 2,3,4-TRIMETHOXY-Α-METHYL-, (S)- (9CI)
- (S)-1-(2',3',4'-trimethoxyphenyl)ethylamine
- 4-triMethoxy-a-Methyl
- 4-triMethoxy-a-Methyl-
- (1S)-1-(2,3,4-TRIMETHOXYPHENYL)ETHYLAMINE
- (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine
- Benzenemethanamine, 2,3,4-trimethoxy--methyl-, (S)- (9CI)
- AKOS015911678
- 122078-09-5
- EN300-1850914
- Benzenemethanamine,2,3,4-trimethoxy-a-methyl-,(S)-
- Benzenemethanamine, 2,3,4-trimethoxy-alpha-methyl-, (S)-
- (1S)-1-(2,3,4-trimethoxyphenyl)ethanamine
- DTXSID401217480
-
- Inchi: InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1
- InChI Key: PKLNPKXFQTWPOI-ZETCQYMHSA-N
- SMILES: C[C@@H](C1=C(C(=C(C=C1)OC)OC)OC)N
Computed Properties
- Exact Mass: 211.12100
- Monoisotopic Mass: 211.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 53.7Ų
Experimental Properties
- PSA: 53.71000
- LogP: 2.43240
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850914-0.1g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1850914-5.0g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1850914-1.0g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1850914-5g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1850914-0.25g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1850914-0.5g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1850914-2.5g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1850914-0.05g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1850914-10.0g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1850914-10g |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine |
122078-09-5 | 10g |
$3315.0 | 2023-09-19 |
(1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine Related Literature
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine
Compound Introduction: (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine and CAS No. 122078-09-5
The compound with the chemical name (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine and the CAS number 122078-09-5 represents a significant molecule in the field of pharmaceutical chemistry. This compound, belonging to the class of amine derivatives, has garnered attention due to its structural uniqueness and potential biological activities. The presence of three methoxy groups on the phenyl ring enhances its pharmacophoric properties, making it a valuable candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in exploring the therapeutic potential of amine-containing compounds. The specific configuration of the stereocenter at the (1S) position adds another layer of complexity to its pharmacological profile. This chiral center is crucial for determining the compound's interaction with biological targets, influencing its efficacy and selectivity. The combination of these structural features makes (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine a promising candidate for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that amine derivatives with similar structural motifs can modulate neurotransmitter systems, which are involved in various neurological conditions. The methoxy groups on the phenyl ring are believed to enhance binding affinity to specific receptors, thereby improving therapeutic outcomes. This has led to extensive research into understanding the mechanism of action of such compounds.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging molecular modeling techniques, scientists can simulate how (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine interacts with biological targets such as enzymes and receptors. These simulations have provided valuable insights into its potential therapeutic effects and have guided the design of more effective derivatives.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and enantiomeric purity. The use of chiral auxiliaries and catalysts has been crucial in ensuring the correct stereochemical configuration at the stereocenter. These synthetic strategies not only highlight the complexity of pharmaceutical chemistry but also underscore its precision and innovation.
In addition to its potential therapeutic applications, this compound has also been explored for its role in chemical biology research. It serves as a valuable tool for studying enzyme mechanisms and receptor interactions. By using this compound as a probe, researchers can gain deeper insights into fundamental biological processes, which may lead to new therapeutic targets.
The regulatory landscape for pharmaceutical compounds requires rigorous testing to ensure safety and efficacy before they can be approved for clinical use. The journey from discovery to market approval involves extensive preclinical and clinical studies. These studies evaluate the compound's pharmacokinetic properties, toxicity profiles, and therapeutic efficacy. The data generated from these studies are crucial for determining whether (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine can be developed into a viable drug candidate.
The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research. Chemists, biologists, pharmacologists, and clinicians must work together to translate basic research findings into tangible therapeutic benefits. This collaborative approach has been instrumental in uncovering new drug candidates like (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine, which hold promise for addressing unmet medical needs.
Looking ahead, the future prospects for this compound are promising. Ongoing research aims to optimize its pharmacological properties and explore new therapeutic indications. Innovations in drug delivery systems may also enhance its clinical applicability by improving bioavailability and targeted action. As our understanding of biological systems continues to evolve, compounds like (1S)-1-(2,3,4-trimethoxyphenyl)ethan-1-amine are likely to play a pivotal role in shaping future treatments.
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